(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a hydroxypropylthioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid typically involves multiple steps. One common method starts with the preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in the presence of a base like caustic soda flakes and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 110-115°C for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and efficiency. The process involves the use of simple equipment and readily available reagents. The crude product obtained from the reaction is purified through recrystallization using solvents like methylbenzene .
Chemical Reactions Analysis
Types of Reactions
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol: Shares the dichlorophenyl and imidazole moieties but lacks the hydroxypropylthioacetic acid group.
2-(2,4-Dichlorophenyl)-1H-imidazole: Contains the dichlorophenyl and imidazole groups but differs in the overall structure.
Uniqueness
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is unique due to the presence of the hydroxypropylthioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87049-52-3 |
---|---|
Molecular Formula |
C14H14Cl2N2O3S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-10-1-2-11(12(16)5-10)14(21,8-22-6-13(19)20)7-18-4-3-17-9-18/h1-5,9,21H,6-8H2,(H,19,20) |
InChI Key |
ZRNDGQMFNWQSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.